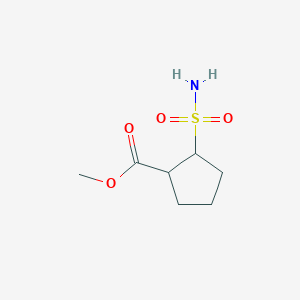

Methyl 2-sulfamoylcyclopentane-1-carboxylate

CAS No.:

Cat. No.: VC17772115

Molecular Formula: C7H13NO4S

Molecular Weight: 207.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13NO4S |

|---|---|

| Molecular Weight | 207.25 g/mol |

| IUPAC Name | methyl 2-sulfamoylcyclopentane-1-carboxylate |

| Standard InChI | InChI=1S/C7H13NO4S/c1-12-7(9)5-3-2-4-6(5)13(8,10)11/h5-6H,2-4H2,1H3,(H2,8,10,11) |

| Standard InChI Key | NXBBJNFVACTNFH-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1CCCC1S(=O)(=O)N |

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of methyl 2-sulfamoylcyclopentane-1-carboxylate consists of a five-membered cyclopentane ring substituted with two functional groups: a sulfamoyl (-SO₂NH₂) group and a methyl ester (-COOCH₃). The compound’s IUPAC name, methyl 2-sulfamoylcyclopentane-1-carboxylate, reflects this substitution pattern.

Stereochemical Considerations

Cyclopentane derivatives often exhibit conformational flexibility due to puckering of the ring, which minimizes angle strain. The sulfamoyl and ester groups introduce steric and electronic effects that may stabilize specific conformers. For example, the bulky sulfamoyl group at C2 could favor equatorial positioning to reduce 1,3-diaxial interactions, while the ester group at C1 may adopt an axial or equatorial orientation depending on solvent polarity .

Spectroscopic Signatures

-

IR Spectroscopy: The ester carbonyl (C=O) stretch is expected near 1720–1740 cm⁻¹, while the sulfonamide’s S=O asymmetric and symmetric stretches typically appear at 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹, respectively .

-

NMR: In NMR, the methyl ester protons resonate as a singlet near δ 3.6–3.8 ppm. The cyclopentane ring protons would display complex splitting patterns due to vicinal coupling (J ≈ 6–8 Hz) .

Synthetic Methodologies

While no direct synthesis of methyl 2-sulfamoylcyclopentane-1-carboxylate is documented, analogous reactions provide plausible routes:

Sulfamoylation of Cyclopentane Derivatives

A two-step strategy could involve:

-

Esterification: Cyclopentane-1-carboxylic acid is treated with methanol under acid catalysis to form methyl cyclopentane-1-carboxylate.

-

Sulfamoylation: The C2 position is functionalized via electrophilic substitution using sulfamoyl chloride (ClSO₂NH₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

Alternative Pathways

-

Ring-Closing Metathesis: A diene precursor could undergo metathesis to form the cyclopentane ring, followed by sequential functionalization .

-

Enzymatic Catalysis: Lipases or esterases might enable regioselective esterification or sulfamoylation under mild conditions, though this remains speculative.

Physicochemical Properties

Solubility and Stability

-

Solubility: Predicted to be moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the sulfamoyl and ester groups. Limited solubility in water (logP ≈ 1.5–2.0) .

-

Stability: The ester group may hydrolyze under strongly acidic or basic conditions, while the sulfamoyl group is generally stable up to 150°C .

Thermal Behavior

Differential scanning calorimetry (DSC) of similar cyclopentane esters shows melting points between 80–120°C, suggesting this compound may exhibit comparable thermal properties .

Future Research Directions

-

Synthetic Optimization: Develop catalytic, asymmetric methods to access enantiomerically pure forms.

-

Biological Screening: Evaluate antimicrobial, anticancer, or enzyme-inhibitory activity in vitro.

-

Computational Modeling: Use DFT calculations to predict reaction mechanisms or protein-ligand interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume